Theaflavin-3-gallate is a polyphenolic flavonoid that has been found in black tea (C. sinensis) and has diverse biological activities. It scavenges singlet oxygen and hydrogen peroxide, as well as superoxide and hydroxide radicals (IC50s = 0.86, 0.45, 21.7, and 32.49 µM, respectively), in cell-free assays. Theaflavin-3-gallate is cytotoxic to, and induces apoptosis in, OVCAR-3 and A2780/CP70 ovarian cancer, but not non-cancerous IOSE 364 ovarian epithelial, cells when used at concentrations of 20 and 40 µM. It reduces oxazolone-induced ear edema and serum and ear levels of TNF-α, IFN-γ, and IL-12 in an oxazolone-sensitized mouse model of delayed-type hypersensitivity when administered at a dose of 50 mg/kg.
Related Compounds
Theaflavin
Compound Description: Theaflavin is a major black tea polyphenol formed by the oxidative dimerization of catechins during tea fermentation. It contributes to the characteristic color, astringency, and flavor of black tea. Theaflavin exhibits antioxidant, anti-inflammatory, and potential anticancer properties [, ].
Relevance: Theaflavin is a direct precursor to theaflavin monogallates. Structurally, theaflavin lacks the gallate moiety present in theaflavin monogallates. This structural difference influences their biological activity, with theaflavin monogallates often exhibiting greater potency in certain assays, such as inhibition of cholesterol micellar solubility [].
Theaflavin Digallate
Compound Description: Theaflavin digallate, another major black tea polyphenol, is formed by further gallate esterification of theaflavin monogallates during tea fermentation. Like other theaflavins, it possesses antioxidant and potential health-promoting properties [, , ].
Relevance: Theaflavin digallate is a structurally related compound differing from theaflavin monogallates by an additional gallate moiety. This difference influences their activity, as seen in their differential effects on α-amylase inhibition, with theaflavin digallate exhibiting the strongest inhibitory effect among theaflavins [].
(-)-Epicatechin
Compound Description: (-)-Epicatechin is a flavan-3-ol and a prominent catechin found abundantly in green tea. It serves as a precursor to theaflavins, including theaflavin monogallates, during black tea fermentation [, ]. (-)-Epicatechin possesses antioxidant and potential health benefits [].
Relevance: (-)-Epicatechin, along with its gallate ester, serves as a direct precursor in the formation of theaflavin monogallates during tea fermentation [, , ]. While sharing a similar phenolic structure, theaflavin monogallates possess a benzotropolone ring system, absent in (-)-Epicatechin, which contributes to their distinct properties [].
(-)-Epigallocatechin
Compound Description: (-)-Epigallocatechin, another important catechin in green tea, exhibits potent antioxidant activity. It serves as a building block for theaflavins during black tea production [, ].
Relevance: (-)-Epigallocatechin, similar to (-)-epicatechin, acts as a precursor to theaflavin monogallates during black tea fermentation. These catechins, while structurally similar, lack the benzotropolone ring system characteristic of theaflavin monogallates, resulting in distinct biological activities [, ].
(-)-Epicatechin Gallate
Compound Description: (-)-Epicatechin gallate is a gallate ester of (-)-epicatechin found in green tea. It possesses strong antioxidant and potential health-promoting properties [, ].
Relevance: (-)-Epicatechin gallate, along with (-)-epigallocatechin gallate, serves as a direct precursor in the formation of theaflavin monogallates during black tea fermentation. This gallated catechin, while structurally similar to theaflavin monogallates, lacks the benzotropolone ring system, resulting in differing biological activities [, ].
(-)-Epigallocatechin Gallate
Compound Description: (-)-Epigallocatechin gallate (EGCG), the most abundant catechin in green tea, is well-known for its potent antioxidant and potential health benefits [, , ].
Relevance: (-)-Epigallocatechin gallate, alongside (-)-epicatechin gallate, acts as a direct precursor in the biosynthesis of theaflavin monogallates during black tea production [, ]. While sharing a similar phenolic structure, EGCG differs from theaflavin monogallates by the absence of the benzotropolone ring system, resulting in differing biological activities and properties [].
(-)-Catechin Gallate
Compound Description: (-)-Catechin gallate is a gallate ester of (-)-catechin found in tea. It exhibits inhibitory effects on α-amylase activity [].
(-)-Gallocatechin Gallate
Compound Description: (-)-Gallocatechin gallate is a gallate ester of (-)-gallocatechin present in tea and exhibits inhibitory effects on α-amylase activity [].
Thearubigins
Compound Description: Thearubigins are a complex mixture of polymeric polyphenols formed during black tea fermentation through the oxidative polymerization of catechins and theaflavins. These compounds contribute significantly to the color, astringency, and mouthfeel of black tea [, ].
Relevance: Thearubigins are formed in the later stages of black tea fermentation through the polymerization of catechins and theaflavins, including theaflavin monogallates. While structurally more complex than theaflavin monogallates, they share similar precursor molecules and contribute to the overall antioxidant capacity of black tea [, ].
Overview
Theaflavin-3-gallate is a polyphenolic compound primarily derived from the oxidation of catechins found in black tea. It belongs to the class of theaflavins, which are known for their distinct red coloration and various health benefits, including antioxidant and anti-inflammatory properties. Theaflavin-3-gallate is particularly noted for its potential in reducing fat accumulation and lowering blood glucose levels, making it a subject of interest in nutritional science and pharmacology.
Source
Theaflavin-3-gallate is synthesized from green tea catechins, specifically epicatechin and epigallocatechin gallate, through enzymatic oxidation processes. The primary sources of these catechins are the leaves of the Camellia sinensis plant, commonly used in the production of green and black teas.
Classification
Theaflavin-3-gallate is classified under flavonoids, a subclass of polyphenols. More specifically, it is categorized as a theaflavin derivative due to its structural characteristics derived from galloylation processes.
Synthesis Analysis
Methods
The synthesis of theaflavin-3-gallate can be achieved through various enzymatic methods involving polyphenol oxidase (PPO) or tyrosinase. These enzymes facilitate the oxidative coupling of catechins under controlled conditions.
Technical Details:
Enzymatic Synthesis:
A common method involves using PPO sourced from various organisms, including Bacillus megaterium and pears. The enzymatic reaction typically requires specific ratios of epicatechin and epigallocatechin gallate.
For example, optimal conditions for synthesizing theaflavin-3-gallate include a temperature of 37°C, a stirring speed of 200 rpm, and an enzyme concentration of 20 mg/100 mL, achieving yields around 18.1% .
Chemical Synthesis:
Alternative methods utilize chemical oxidizing agents such as potassium ferricyanide to induce oxidation in catechin mixtures. This approach can yield crystalline forms of theaflavins through recrystallization techniques .
Molecular Structure Analysis
Structure
The molecular structure of theaflavin-3-gallate consists of a flavonoid backbone with hydroxyl groups and a galloyl moiety attached to it. Its chemical formula is C_21H_18O_10, indicating a complex arrangement that contributes to its biological activity.
Data
Molecular Weight: Approximately 442.36 g/mol
Structural Features: The compound features multiple hydroxyl groups that enhance its solubility and reactivity, contributing to its antioxidant properties.
Chemical Reactions Analysis
Reactions
Theaflavin-3-gallate participates in various chemical reactions, primarily involving oxidation-reduction processes that enhance its bioactivity.
Technical Details:
Oxidation Reactions:
The compound can undergo further oxidation to form other derivatives or react with free radicals, which is crucial for its antioxidant function.
Enzymatic Reactions:
Enzymatic degradation or modification can occur when exposed to different enzymes or conditions, affecting its stability and efficacy .
Mechanism of Action
Process
The mechanism by which theaflavin-3-gallate exerts its effects primarily involves its interaction with cellular pathways related to oxidative stress and inflammation.
Data
Antioxidant Activity: The compound scavenges free radicals, thereby reducing oxidative stress within cells.
Metabolic Effects: Research indicates that it may influence lipid metabolism and glucose uptake in cells through modulation of key enzymes involved in these pathways .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as reddish-orange crystalline needles.
Solubility: Soluble in water and organic solvents due to its polyphenolic nature.
Chemical Properties
Stability: Sensitive to light and heat; storage conditions must be controlled to prevent degradation.
pH Sensitivity: Stability can vary with pH levels; optimal activity is often observed at slightly acidic conditions.
Applications
Scientific Uses
Theaflavin-3-gallate has garnered attention for its potential applications in various fields:
Nutraceuticals: Used in dietary supplements aimed at weight management and metabolic health.
Pharmaceuticals: Investigated for therapeutic effects against chronic diseases such as diabetes and cardiovascular disorders due to its anti-inflammatory properties.
Cosmetics: Incorporated into skincare products for its antioxidant properties that protect against skin aging .
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